{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride

Salt-form selection Analytical reproducibility Pre-formulation

The free-base variant of this benzodioxole-1,2,4-oxadiazole building block is often supplied as an ill-defined hydrate/solvate mixture, leading to weighing errors and inconsistent assay concentrations. The hydrochloride salt (CAS 1185302-68-4) removes this variability by providing a single, stoichiometric entity with a reproducible LogP (0.20) and only two rotatable bonds, enabling accurate solution preparation and robust SAR exploration. • Enables one-step diversification into amide, urea, or sulfonamide libraries without deprotection. • The 1,2,4-oxadiazole core delivers an inherent ~1.2 log D unit elevation over isomeric 1,3,4-oxadiazoles, improving passive permeability for CNS programmes. • Stoichiometric HCl eliminates weighing variability, ensuring precise resin loading for solid-phase synthesis.

Molecular Formula C10H10ClN3O3
Molecular Weight 255.66 g/mol
CAS No. 1185302-68-4
Cat. No. B1390091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride
CAS1185302-68-4
Molecular FormulaC10H10ClN3O3
Molecular Weight255.66 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)CN.Cl
InChIInChI=1S/C10H9N3O3.ClH/c11-4-9-12-10(16-13-9)6-1-2-7-8(3-6)15-5-14-7;/h1-3H,4-5,11H2;1H
InChIKeyWKTHWJOMKSGKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1185302-68-4: Core Identity and Research Classification


{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride (CAS 1185302-68-4) is a bifunctional heterocyclic building block that weds a 1,3-benzodioxole (methylenedioxyphenyl) pharmacophore to a 1,2,4-oxadiazole core via a methylamine linker, supplied as the hydrochloride salt. Its molecular formula is C₁₀H₁₀ClN₃O₃ (MW 255.66 g/mol), and it is distributed as an achiral solid with typical purities of 95–98% . The compound belongs to the 1,2,4-oxadiazole regioisomeric class, which a systematic AstraZeneca matched-pair analysis has shown carries consistently higher lipophilicity (median log D difference of ~1.2 log units) than isomeric 1,3,4-oxadiazole counterparts, endowing it with distinct permeability and metabolic profiles relevant to CNS and intracellular target engagement [1].

Why Structural Precision Matters for Benzodioxole-Oxadiazole Building Blocks


Although vendors list multiple benzodioxole-oxadiazole variants as “research chemicals,” casual substitution among free-base, regioisomeric, and heterocycle-swapped analogs risks confounding synthetic tractability, physicochemical behaviour, and biological readout. The hydrochloride salt form (CAS 1185302-68-4) delivers a well-defined stoichiometric entity with reproducible LogP (0.20) and rotatable-bond count (2), whereas the free base (CAS 1119452-20-8) is reported as a variable hydrate/solvate mixture (SALTDATA: 0.95HCl·0.3H₂O·0.05C₄H₈O) that introduces uncertainty in weighing, solubility, and assay concentration . More broadly, the 1,2,4-oxadiazole scaffold itself is approximately one order of magnitude more lipophilic than its 1,3,4-oxadiazole isomer, a difference that propagates into membrane permeability, off-target binding, and metabolic clearance [1]. The evidence items below quantify exactly where CAS 1185302-68-4 diverges from its nearest structural neighbours and why these differences are consequential for reproducible research and lead optimisation.

Quantitative Differentiation Against Closest Analogs


Salt Stoichiometry and Gravimetric Accuracy vs. Free Base

CAS 1185302-68-4 is supplied as a stoichiometric hydrochloride salt (C₁₀H₉N₃O₃·HCl, MW 255.66), whereas the nominal free base (CAS 1119452-20-8) is commercially described only as a mixed solvate (0.95HCl·0.3H₂O·0.05C₄H₈O), indicating variable water and tetrahydrofuran content . For a researcher weighing 10 mg of the free-base material, the actual amine content can deviate by up to ~5% relative to the labelled mass, introducing an uncontrolled error into concentration–response assays. The defined hydrochloride salt eliminates this ambiguity, providing batch-to-batch consistency that is essential for quantitative pharmacology and SAR campaigns .

Salt-form selection Analytical reproducibility Pre-formulation

Regioisomeric Substitution: 5-Position vs. 3-Position on Oxadiazole

In CAS 1185302-68-4, the 1,3-benzodioxol-5-yl group occupies the 5-position of the 1,2,4-oxadiazole ring. In the corresponding 3-substituted regioisomer (CAS 1638612-71-1), the benzodioxole is attached at the 3-position, swapping the locations of the aryl and methylamine substituents on the heterocycle . This positional swap alters the dipole moment vector and the electronic environment of the methylamine nucleophile, which can affect both amine reactivity in subsequent coupling reactions (e.g., amide bond formation, reductive amination) and the geometry of target engagement in biological systems [1]. While no published head-to-head biological comparison exists for these exact regioisomers, the broader 1,2,4-oxadiazole literature consistently demonstrates that moving a substituent from the 3- to the 5-position changes the heterocycle's hydrogen-bond-acceptor capacity and its preferred binding pose as confirmed by crystallographic and docking studies [1].

Regioisomerism Medicinal chemistry Structure–activity relationship

Physicochemical Profile: Lipophilicity and Rotatable Bond Comparison

Vendor-reported calculated LogP for CAS 1185302-68-4 is 0.20, with exactly 2 rotatable bonds . The 3-amino analog, 5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-amine (PubChem CID 63692453), has only 1 rotatable bond and a higher XLogP3-AA of 1.3, indicating greater rigidity and lipophilicity that reduce its suitability as a flexible linker in fragment-based design [1]. Conversely, extended-linker variants (e.g., piperidine-spaced analogs such as CAS 849925-04-8 with MW 273.29 and 3 rotatable bonds) increase conformational entropy and may dilute ligand efficiency. The methylamine linker—one carbon between the oxadiazole core and the primary amine—provides a balance of conformational freedom for induced-fit binding while maintaining a low molecular weight that keeps the fragment within Rule-of-Three chemical space (MW < 300, LogP ≤ 3) [2].

Lipophilicity Drug-likeness Building block selection

Class-Level Bioactivity on Nuclear Receptors and Kinases

Although no published primary screening data exist for CAS 1185302-68-4 itself, a closely related 5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole analog bearing a 2-pyridinyl substituent at the 3-position (BindingDB BDBM39004; PubChem CID 892017) was screened in the NIH Molecular Libraries program and exhibited IC₅₀ values of 1.36 µM against Steroidogenic Factor 1 (SF-1, NR5A1) and 1.38 µM against the ROR-alpha nuclear receptor (isoform 2) [1]. These values place the benzodioxole–1,2,4-oxadiazole chemotype in the low-micromolar hit range suitable for fragment-to-lead optimisation. By contrast, the unsubstituted 1,2,4-oxadiazole-3-methanamine hydrochloride core (CAS 370103-73-4; MW 135.55) lacks the benzodioxole pharmacophore and is not associated with any reported nuclear receptor activity, indicating that the benzodioxole moiety is a critical determinant of target engagement [2].

Nuclear receptor Kinase inhibition Fragment-based screening

1,2,4- vs. 1,3,4-Oxadiazole Lipophilicity and ADME Impact

A landmark matched molecular-pair analysis across the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazoles are systematically more lipophilic than their 1,3,4-oxadiazole counterparts, with a median log D difference of ~1.2 log units [1]. Since log D directly scales with passive membrane permeability, P-glycoprotein efflux susceptibility, and CYP-mediated clearance, this difference is pharmacokinetically decisive. A 1.2 log D increase corresponds to an approximate 16-fold increase in octanol–water partitioning, meaning that a 1,2,4-oxadiazole-based compound—including derivatives of CAS 1185302-68-4—will exhibit higher cell permeability and potentially greater CNS penetration than a matched 1,3,4-oxadiazole analog, but also a higher risk of metabolic liability and phospholipidosis [2]. For procurement decisions, this means that 1,3,4-oxadiazole-based building blocks cannot be used as lipophilicity-matched surrogates for 1,2,4-oxadiazoles without invalidating permeability and clearance SAR.

Isosterism Lipophilicity ADME optimisation

High-Impact Research Applications


Fragment-Based Screening for Nuclear Receptor Targets

The benzodioxole–1,2,4-oxadiazole scaffold has demonstrated low-micromolar activity against SF-1 and ROR-alpha nuclear receptors (IC₅₀ ≈ 1.4 µM) [1]. CAS 1185302-68-4 provides this pharmacophore with a free primary amine handle at the 3-position, enabling direct one-step diversification into amide, urea, or sulfonamide libraries without deprotection steps. The defined hydrochloride salt ensures accurate solubility and concentration control in fragment cocktail screening, a practical advantage over the ill-defined free-base solvate that reduces false-negative rates in high-throughput biophysical assays (SPR, TSA, NMR) .

CNS-Penetrant Lead Generation via 1,2,4-Oxadiazole Lipophilicity

The inherent ~1.2 log D unit elevation of 1,2,4-oxadiazoles over 1,3,4-oxadiazoles translates to improved passive BBB permeation [1]. For CNS-targeted programmes (e.g., neurodegenerative disease, psychiatric disorders), derivatives of CAS 1185302-68-4 offer a starting LogP of 0.20 with the structural flexibility to append polar functionality while retaining the permeability-enhancing 1,2,4-oxadiazole core. Researchers should avoid substituting with 1,3,4-oxadiazole isosteres, which would drop log D by approximately one order of magnitude and potentially exclude compounds from CNS exposure [1].

Solid-Phase and Parallel Synthesis for Kinase Libraries

The primary amine positioned two bonds from the oxadiazole core makes CAS 1185302-68-4 an ideal substrate for solid-phase synthesis: it can be immobilised via the amine, diversified at the benzodioxole ring (e.g., through electrophilic aromatic substitution or cross-coupling after halogenation), and then cleaved. The 5-substitution pattern places the benzodioxole distal to the anchoring point, minimising steric interference during on-resin transformations. The stoichiometric HCl salt eliminates the weighing variability that plagues the hydrate/solvate free base, enabling precise loading calculations for resin functionalisation .

Antimicrobial Scaffold Exploration with Benzodioxole Pharmacophore

Benzodioxole–oxadiazole hybrids have reported antimicrobial activity against Gram-positive and Gram-negative strains [1]. While direct MIC data for CAS 1185302-68-4 are not yet published, its regioisomeric 5-(benzodioxol-5-yl) substitution pattern and primary amine handle make it a privileged intermediate for parallel synthesis of amide-linked derivatives that can be screened against ESKAPE pathogen panels. The 2-rotatable-bond methylamine linker provides conformational flexibility for target binding, while the substituted oxadiazole core offers metabolic resistance relative to ester or amide bioisosteres .

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